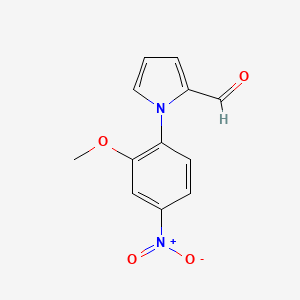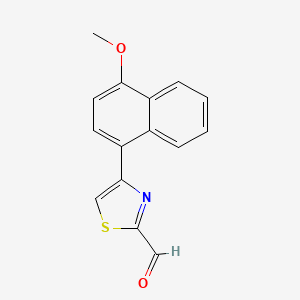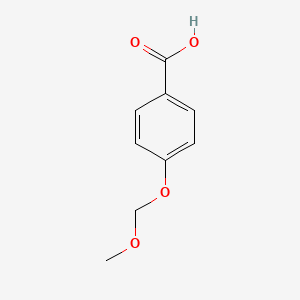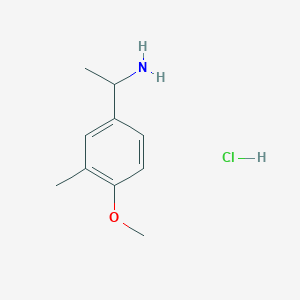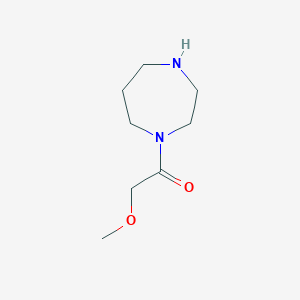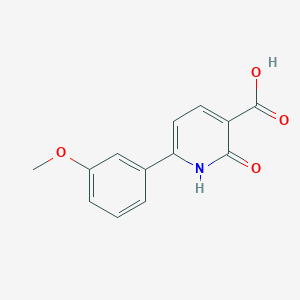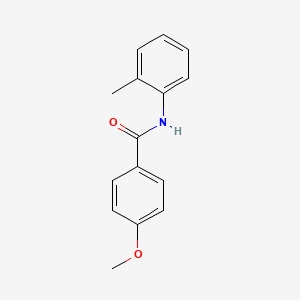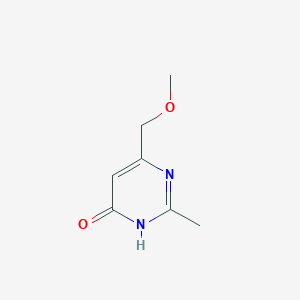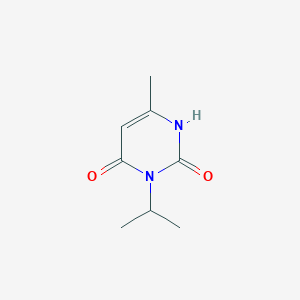
Methyl 4-(bromomethyl)-2-methylbenzoate
概要
説明
Methyl 4-(bromomethyl)benzoate is an ester derivative of a bromoalkylated benzoic acid. It is used in the preparation of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Molecular Structure Analysis
The linear formula of Methyl 4-(bromomethyl)benzoate is BrCH2C6H4CO2CH3 . The molecules of methyl 4-bromobenzoate are almost planar . The ester group is slightly twisted out of the plane of the central aromatic ring .Chemical Reactions Analysis
The key to the synthesis of Methyl 4-(bromomethyl)benzoate is the bromination reaction . Hazardous reactions include the production of monoxide (CO), Carbon dioxide (CO2), and Hydrogen halides .Physical And Chemical Properties Analysis
Methyl 4-(bromomethyl)benzoate is a powder solid with an off-white appearance . It has a melting point range of 53 - 58 °C .科学的研究の応用
Preparation of Potential Anti-HIV Agents
Methyl 4-(bromomethyl)-2-methylbenzoate is used in the preparation of potential anti-HIV agents . The compound’s properties allow it to be used in the synthesis of molecules that have the potential to inhibit the HIV virus. The exact mechanism of how it contributes to the anti-HIV agents is not specified, but it’s likely that it forms part of the structure of these agents, contributing to their ability to interact with the virus.
Catalyst for Rearrangement of Benzylthiothiazoline Derivatives
This compound is also used as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . Aldose reductase is an enzyme involved in the metabolism of glucose to sorbitol, and its inhibitors are used in the management of complications of diabetes, such as diabetic neuropathy. Therefore, Methyl 4-(bromomethyl)-2-methylbenzoate plays a crucial role in the synthesis of these important drugs.
Safety and Hazards
作用機序
Target of Action
Methyl 4-(bromomethyl)-2-methylbenzoate is a chemical compound that is primarily used as an intermediate in the synthesis of other compounds
Mode of Action
The compound contains a bromomethyl group attached to a benzoate ester. The bromine atom in the bromomethyl group is electrophilic and can be displaced by nucleophiles in a substitution reaction . This property is often exploited in organic synthesis, where the compound can act as a building block for more complex molecules.
Biochemical Pathways
For example, it can be used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Result of Action
The primary result of the action of Methyl 4-(bromomethyl)-2-methylbenzoate is the formation of new organic compounds through chemical reactions. The specific products depend on the reaction conditions and the other reactants present. For example, in a Suzuki-Miyaura coupling reaction, it can react with an organoboron compound to form a new carbon-carbon bond .
Action Environment
The action of Methyl 4-(bromomethyl)-2-methylbenzoate is influenced by the reaction conditions, including the temperature, solvent, and the presence of a catalyst. For example, in the Suzuki-Miyaura coupling reaction, a palladium catalyst is typically used . The compound is stable under normal conditions, but the bromomethyl group can react with nucleophiles, and this reactivity can be influenced by factors such as the pH of the environment .
特性
IUPAC Name |
methyl 4-(bromomethyl)-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHQNNTZZMWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279242 | |
| Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-2-methylbenzoate | |
CAS RN |
74733-28-1 | |
| Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

